ethyl 4-[(4Z)-4-[(3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[(4Z)-4-[(3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyrazolidinone core, which is known for its diverse biological activities, and a nitrophenyl group, which can enhance its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4Z)-4-[(3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate typically involves the condensation of ethyl 4-aminobenzoate with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the pyrazolidinone ring. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like p-toluenesulfonic acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4Z)-4-[(3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
Ethyl 4-[(4Z)-4-[(3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its bioactive pyrazolidinone core.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(4Z)-4-[(3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazolidinone core can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The exact molecular pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Ethyl 4-[(4Z)-4-[(3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate can be compared with other similar compounds, such as:
Ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate: Similar structure but with a furan ring instead of a phenyl ring.
Ethyl 4-[(4Z)-4-[(4-ethoxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide: Contains additional functional groups that may alter its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-[(4Z)-4-[(3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6/c1-2-28-19(25)13-6-8-14(9-7-13)21-18(24)16(17(23)20-21)11-12-4-3-5-15(10-12)22(26)27/h3-11H,2H2,1H3,(H,20,23)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIQUDPVGHZZIX-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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